1-(morpholin-4-yl)-2-{4-[(2-phenyl-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone 1-(morpholin-4-yl)-2-{4-[(2-phenyl-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16356309
InChI: InChI=1S/C26H30N4O3/c31-25(29-14-16-33-17-15-29)19-27-10-12-28(13-11-27)26(32)20-30-23-9-5-4-8-22(23)18-24(30)21-6-2-1-3-7-21/h1-9,18H,10-17,19-20H2
SMILES:
Molecular Formula: C26H30N4O3
Molecular Weight: 446.5 g/mol

1-(morpholin-4-yl)-2-{4-[(2-phenyl-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone

CAS No.:

Cat. No.: VC16356309

Molecular Formula: C26H30N4O3

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

1-(morpholin-4-yl)-2-{4-[(2-phenyl-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone -

Specification

Molecular Formula C26H30N4O3
Molecular Weight 446.5 g/mol
IUPAC Name 1-morpholin-4-yl-2-[4-[2-(2-phenylindol-1-yl)acetyl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C26H30N4O3/c31-25(29-14-16-33-17-15-29)19-27-10-12-28(13-11-27)26(32)20-30-23-9-5-4-8-22(23)18-24(30)21-6-2-1-3-7-21/h1-9,18H,10-17,19-20H2
Standard InChI Key YZZHHIQISFBOIT-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC(=O)N2CCOCC2)C(=O)CN3C4=CC=CC=C4C=C3C5=CC=CC=C5

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises three distinct moieties:

  • Morpholine: A six-membered oxygen- and nitrogen-containing heterocycle known for enhancing solubility and bioavailability in drug molecules.

  • Piperazine: A bicyclic amine system frequently employed in pharmaceuticals to modulate receptor binding and pharmacokinetics.

  • 2-Phenylindole: An aromatic system with a fused benzene-pyrrole ring, often associated with anticancer and anti-inflammatory activities .

These components are interconnected via acetyl and ethanone linkers, creating a conformationally flexible scaffold. The IUPAC name, 1-morpholin-4-yl-2-[4-[2-(2-phenylindol-1-yl)acetyl]piperazin-1-yl]ethanone, reflects this connectivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC26H30N4O3\text{C}_{26}\text{H}_{30}\text{N}_4\text{O}_3
Molecular Weight446.5 g/mol
CAS Registry Number919937-34-1
IUPAC Name1-morpholin-4-yl-2-[4-[2-(2-phenylindol-1-yl)acetyl]piperazin-1-yl]ethanone
Topological Polar Surface Area70.6 Ų (estimated)

Hypothetical Synthesis Pathways

While no explicit synthesis protocol exists for this compound, its structural analogs suggest a multi-step approach involving:

  • Indole Derivative Preparation:

    • Friedel-Crafts acylation or Fischer indole synthesis to introduce the 2-phenyl substituent .

  • Acylation of Piperazine:

    • Reaction of piperazine with chloroacetyl chloride to form the acetyl-piperazine intermediate.

  • Coupling with Morpholine:

    • Nucleophilic substitution or amide bond formation to attach the morpholine moiety.

Critical challenges include regioselectivity in indole functionalization and avoiding side reactions during piperazine acylation. Protective groups (e.g., Boc for amines) may be employed to ensure stepwise coupling.

Target ClassPotential MechanismExample Drugs
KinasesATP-binding site inhibitionImatinib, Gefitinib
GPCRsAllosteric modulationAripiprazole
TubulinPolymerization inhibitionPaclitaxel

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator